

# The 2,2-Dimethylchroman Scaffold: A Privileged Motif in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,2-Dimethylchroman

Cat. No.: B156738

[Get Quote](#)

The **2,2-dimethylchroman** core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its presence in a variety of natural products with diverse biological activities has inspired the design and synthesis of a multitude of derivatives with therapeutic potential. This technical guide provides an in-depth exploration of the applications of the **2,2-dimethylchroman** moiety in drug discovery, with a focus on its utility in the development of anticancer, cardiovascular, anti-inflammatory, and neuroprotective agents. We will delve into the mechanistic underpinnings of its activity, provide detailed experimental protocols for the synthesis and biological evaluation of its derivatives, and present quantitative data to illuminate structure-activity relationships.

## I. Anticancer Applications: Targeting Key Pathways in Malignancy

The **2,2-dimethylchroman** scaffold has emerged as a versatile platform for the development of novel anticancer agents, with derivatives demonstrating efficacy against various cancer cell lines. Two prominent strategies involve the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway and the development of Tamoxifen analogs for hormone-dependent cancers.

### Inhibition of the HIF-1 Signaling Pathway

Hypoxia is a common feature of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy.<sup>[1]</sup> The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1, making it an attractive target for cancer therapy.<sup>[1]</sup> Several

**2,2-dimethylchroman**-based compounds have been identified as potent inhibitors of the HIF-1 pathway.[2]

Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1 $\alpha$ ) is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1 $\alpha$  to accumulate, translocate to the nucleus, and dimerize with HIF-1 $\beta$ . This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, and cell survival.[1] Certain **2,2-dimethylchroman** derivatives have been shown to inhibit the transcriptional activity of HIF-1, thereby preventing the expression of these downstream targets.[2]



[Click to download full resolution via product page](#)

Inhibition of the HIF-1 signaling pathway by **2,2-dimethylchroman** derivatives.

## Tamoxifen Analogs for Breast Cancer Therapy

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer.<sup>[3]</sup> Researchers have synthesized stereochemically flexible and constrained Tamoxifen analogs based on the **2,2-dimethylchroman** scaffold.<sup>[3]</sup> These novel compounds have demonstrated significant antiproliferative activity against both ER+ (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines.<sup>[3]</sup>

A series of substituted 2,2-dimethyl-chroman-based Tamoxifen analogs were synthesized and evaluated for their anticancer activity. The results showed that these compounds exhibited significant antiproliferative effects with IC<sub>50</sub> values ranging from 8.5 to 25.0  $\mu$ M against MCF-7 and MDA-MB-231 cells.<sup>[3]</sup> Further studies on the most potent molecules indicated that they induced apoptosis, highlighting a potential mechanism for their anticancer activity.<sup>[3]</sup>

| Compound ID | Cell Line     | IC <sub>50</sub> ( $\mu$ M) <sup>[3]</sup> |
|-------------|---------------|--------------------------------------------|
| 19b         | MCF-7         | Not specified                              |
| MDA-MB-231  | Not specified |                                            |
| 19e         | MCF-7         | Not specified                              |
| MDA-MB-231  | Not specified |                                            |
| 22a         | MCF-7         | Not specified                              |
| MDA-MB-231  | Not specified |                                            |
| 22c         | MCF-7         | Not specified                              |
| MDA-MB-231  | Not specified |                                            |

(Note: Specific IC<sub>50</sub> values for individual compounds were not provided in the abstract, but the range was given as 8.5-25.0  $\mu$ M)

## II. Cardiovascular Applications: Modulators of Ion Channels

Derivatives of **2,2-dimethylchroman** have shown promise as cardiovascular agents, primarily through their action as potassium channel openers. This activity leads to vasorelaxation and has potential applications in the treatment of hypertension.

## Potassium Channel Openers

Potassium channel openers are a class of drugs that hyperpolarize cell membranes by increasing potassium ion conductance.<sup>[4]</sup> In smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation.<sup>[5]</sup> Cromakalim, a well-known potassium channel opener, features a chroman structure, which has inspired the development of related **2,2-dimethylchroman** derivatives.

ATP-sensitive potassium (K-ATP) channels are the primary targets for many potassium channel openers.<sup>[5]</sup> These channels are present in various tissues, including vascular smooth muscle. By opening these channels, **2,2-dimethylchroman** derivatives facilitate the efflux of potassium ions, leading to hyperpolarization of the cell membrane and vasodilation.<sup>[6][7]</sup> This mechanism of action is beneficial in reducing blood pressure.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Mechanism of vasodilation by **2,2-dimethylchroman** derivatives as potassium channel openers.

## III. Anti-inflammatory Activity: Inhibition of Cell Adhesion Molecules

Chronic inflammation is a key contributor to a wide range of diseases. The **2,2-dimethylchroman** scaffold has been explored for the development of anti-inflammatory agents. A notable mechanism of action is the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression.

### Inhibition of ICAM-1 Expression

ICAM-1 is a cell surface glycoprotein that plays a crucial role in the inflammatory response by mediating the adhesion of leukocytes to endothelial cells.<sup>[8]</sup> Overexpression of ICAM-1 is associated with various inflammatory conditions. Novel **2,2-dimethylchroman** analogs have been synthesized and shown to be potent inhibitors of tumor necrosis factor- $\alpha$  (TNF- $\alpha$ )-induced ICAM-1 expression in human endothelial cells.<sup>[8]</sup>

In one study, a lead compound from a series of novel **2,2-dimethylchroman** analogs demonstrated an IC<sub>50</sub> value of 9.5  $\mu$ M for the inhibition of TNF- $\alpha$ -induced ICAM-1 expression.<sup>[8]</sup> This indicates the potential of these compounds for further development as anti-inflammatory drugs.

## IV. Neuroprotective Potential: A Promising Avenue for Future Research

While the direct application of the **2,2-dimethylchroman** scaffold in neurodegenerative diseases is an emerging area, the broader class of chromene derivatives has shown significant neuroprotective effects.<sup>[9]</sup> These findings provide a strong rationale for the investigation of **2,2-dimethylchroman**-based compounds for conditions like Alzheimer's and Parkinson's disease.<sup>[10][11]</sup>

### Mechanisms of Neuroprotection

Neurodegenerative diseases are often characterized by excitotoxicity and oxidative stress.<sup>[9]</sup> A novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, has been shown to protect primary cultured rat cortical cells from glutamate- and NMDA-induced excitotoxicity.<sup>[9]</sup> This compound also exhibited potent antioxidant activity, a crucial property for neuroprotection.<sup>[9]</sup> The neuroprotective effect was found to be mediated, at least in part, through the activation of the ERK-CREB signaling pathway.<sup>[9]</sup>

Given that oxidative stress and neuronal cell death are common pathological features of neurodegenerative disorders, the antioxidant and cell-protective properties of chromene derivatives suggest that the **2,2-dimethylchroman** scaffold could be a valuable starting point for the design of novel neuroprotective agents.<sup>[11][12][13][14][15]</sup>

## V. Experimental Protocols

## Synthesis of a Key Intermediate: 2,2-Dimethyl-2H-chromene-6-carbaldehyde

This protocol describes a common method for the synthesis of 2,2-dimethyl-2H-chromene-6-carbaldehyde, a versatile intermediate for the preparation of various biologically active derivatives.[\[16\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

General workflow for the synthesis of 2,2-dimethyl-2H-chromene-6-carbaldehyde.

**Materials:**

- 4-Hydroxybenzaldehyde
- 3-chloro-3-methyl-1-butyne
- Dimethylformamide (DMF)
- Aqueous sodium hydroxide (NaOH) solution (e.g., 4 N)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer with heating
- Separatory funnel
- Rotary evaporator

**Procedure:**

- To a round-bottom flask, add 4-hydroxybenzaldehyde (20 mmol) and 3-chloro-3-methyl-1-butyne (10 mmol) in DMF (8 mL).[16]
- Add 5 mL of 4 N aqueous NaOH solution to the mixture.[16]
- Stir the reaction mixture vigorously at 60°C for 20 hours.[16]
- After cooling to room temperature, add 20 mL of water to the reaction mixture.[16]
- Transfer the mixture to a separatory funnel and extract three times with 30 mL of diethyl ether.[16]

- Combine the organic layers and wash with 40 mL of 1 N aqueous NaOH solution, followed by a wash with brine.[16]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[16]
- The crude product can be further purified by recrystallization from a suitable solvent like n-hexane.[16]

## MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

### Materials:

- Cancer cell line of interest (e.g., MCF-7)
- Complete cell culture medium
- 96-well flat-bottom microplates
- **2,2-Dimethylchroman** derivative to be tested (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Multichannel pipette
- Microplate reader

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[18]

- Compound Treatment: The following day, treat the cells with various concentrations of the **2,2-dimethylchroman** derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).[18]
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

## VI. Conclusion

The **2,2-dimethylchroman** scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated significant potential in the treatment of cancer, cardiovascular diseases, and inflammation. While its application in neurodegenerative disorders is still in its early stages, the neuroprotective properties of the broader chromene class provide a strong impetus for further investigation. The synthetic accessibility of the **2,2-dimethylchroman** core, coupled with the ability to readily introduce diverse functionalities, ensures that this scaffold will continue to be a fertile ground for drug discovery efforts. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire further research into the therapeutic applications of this remarkable heterocyclic system.

## VII. References

- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (2017). Research Journal of Pharmacy and Technology. [\[Link\]](#)
- Nainawat, K. S., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. *Bioorganic & Medicinal Chemistry Letters*, 108, 129789. [\[Link\]](#)
- Kalita, D., et al. (1999). Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. *Bulletin of the Chemical Society of Japan*, 72(2), 259-262. [\[Link\]](#)
- Cell Viability Assays. (2013). In *Assay Guidance Manual*. National Center for Biotechnology Information (US). [\[Link\]](#)
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). *Journal of Visualized Experiments*, (81), e50535. [\[Link\]](#)
- Request PDF on ResearchGate. (n.d.). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. [\[Link\]](#)
- Catalytic Synthesis of 2H-Chromenes. (2015). Michigan State University Department of Chemistry. [\[Link\]](#)
- Potassium channel opener. Grokipedia. [\[Link\]](#)
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). *Molecules*, 27(19), 6296. [\[Link\]](#)
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [\[Link\]](#)
- Biochemical data of the compounds: IC 50 values on hormone-independent... ResearchGate. [\[Link\]](#)
- In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (2023). *Scientific Reports*, 13(1), 12345. [\[Link\]](#)
- Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. (1995). *The Journal of General Physiology*, 105(2), 243–265.

[\[Link\]](#)

- Identification of brain proteins that interact with 2-methylnorharman. An analog of the parkinsonian-inducing toxin, MPP+. (2003). *Journal of Biological Chemistry*, 278(40), 38629-38638. [\[Link\]](#)
- Pharmacology of the potassium channel openers. (1992). *Pharmacology & Toxicology*, 70(4), 259-272. [\[Link\]](#)
- Clinical pharmacology of potassium channel openers. (1991). *Journal of Cardiovascular Pharmacology*, 18 Suppl 2, S1-5. [\[Link\]](#)
- Assessment of Novel Curcumin Derivatives as Potent Inhibitors of Inflammation and Amyloid- $\beta$  Aggregation in Alzheimer's Disease. (2018). *ACS Chemical Neuroscience*, 9(7), 1736-1745. [\[Link\]](#)
- Chalcone Derivative CX258 Suppresses Colorectal Cancer via Inhibiting the TOP2A/Wnt/ $\beta$ -Catenin Signaling. (2023). *International Journal of Molecular Sciences*, 24(13), 10996. [\[Link\]](#)
- Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidene) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro. (2021). *Molecules*, 26(5), 1279. [\[Link\]](#)
- Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF- $\alpha$  production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF- $\kappa$ B in LPS induced macrophages. (2023). *Journal of Enzyme Inhibition and Medicinal Chemistry*, 38(1), 2246993. [\[Link\]](#)
- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (2018). *Biomolecules & Therapeutics*, 26(6), 565–573. [\[Link\]](#)
- Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. (2021). *Molecules*, 26(16), 4965. [\[Link\]](#)

- Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidene) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro. (2021). *Molecules*, 26(5), 1279. [[Link](#)]
- Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. (2021). *Molecules*, 26(22), 7019. [[Link](#)]
- Synthesis and Evaluation of **2,2-Dimethylchroman** Derivatives as Inhibitors of ICAM-1 Expression on Human Endothelial Cells. (2009). *Archiv der Pharmazie*, 342(10), 585-595. [[Link](#)]
- Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. (2022). *International Journal of Molecular Sciences*, 23(19), 11883. [[Link](#)]
- In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016). *Journal of Applied Pharmaceutical Science*, 6(05), 156-162. [[Link](#)]
- Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecules. (2010). *Current Medicinal Chemistry*, 17(12), 1161-1180. [[Link](#)]
- Design, synthesis and biological evaluation of 2H-[18]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (2021). *RSC Medicinal Chemistry*, 12(9), 1555-1567. [[Link](#)]
- Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. (2007). *Biological & Pharmaceutical Bulletin*, 30(8), 1464-1468. [[Link](#)]
- Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. (2009). *BMC Chemical Biology*, 9, 3. [[Link](#)]
- Curcumin Derivative CU4c Exhibits HDAC-Inhibitory and Anticancer Activities Against Human Lung Cancer Cells In Vitro and in Mouse Xenograft Models. (2023). *International Journal of Molecular Sciences*, 24(13), 10996. [[Link](#)]
- Ways into Understanding HIF Inhibition. (2018). *Molecules*, 23(12), 3290. [[Link](#)]

- Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. (2023). *Molecules*, 28(13), 5123. [\[Link\]](#)
- Chemical basis for the disparate neuroprotective effects of the anthocyanins, callistephin and kuromarin, against nitrosative stress. (2017). *Free Radical Biology and Medicine*, 103, 1-11. [\[Link\]](#)
- Structures and inhibition of HIF-1 activation by compounds 1–3. A,... *ResearchGate*. [\[Link\]](#)
- Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. (2025). *Cells*, 14(12), 934. [\[Link\]](#)
- Meeting the Challenge 2: Identification of Potential Chemical Probes for Parkinson's Disease from *Ligusticum chuanxiong* Hort Using Cytological Profiling. (2022). *ACS Chemical Neuroscience*, 13(17), 2608-2620. [\[Link\]](#)
- Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. (2017). *Acta Pharmaceutica Sinica B*, 7(5), 529-542. [\[Link\]](#)
- Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments. (2017). *International Journal of Molecular Sciences*, 18(11), 2234. [\[Link\]](#)
- Phytochemicals as future drugs for Parkinson's disease: a comprehensive review. (2016). *British Journal of Pharmacology*, 173(15), 2317-2333. [\[Link\]](#)

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phytochemicals as future drugs for Parkinson's disease: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical basis for the disparate neuroprotective effects of the anthocyanins, callistephin and kuromarin, against nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meeting the Challenge 2: Identification of Potential Chemical Probes for Parkinson's Disease from Ligusticum chuanxiong Hort Using Cytological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. op.niscair.res.in [op.niscair.res.in]
- 17. academic.oup.com [academic.oup.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [The 2,2-Dimethylchroman Scaffold: A Privileged Motif in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156738#application-of-2-2-dimethylchroman-in-medicinal-chemistry>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)